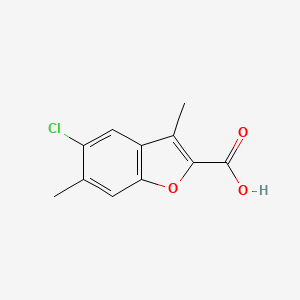

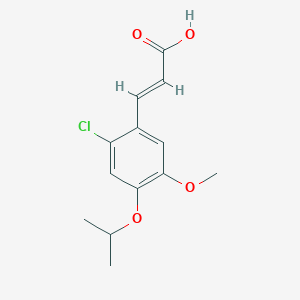

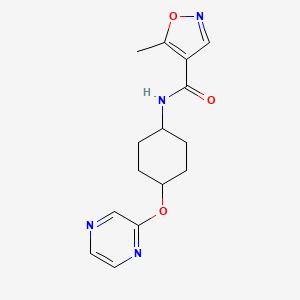

![molecular formula C7H4ClN3O2 B2992484 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1505900-70-8](/img/structure/B2992484.png)

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound . It is a common fragment used in the synthesis of kinase inhibitors . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . For instance, one study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .

Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid presents two possible tautomeric forms: the 1H- and 2H-isomers . The 1H- and 2H-pyrazolo[3,4-b]pyridines are the possible fusions of a pyrazole and a pyridine ring .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and have been reported in numerous studies . The methods for their synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Physical And Chemical Properties Analysis

The empirical formula of 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is C6H4ClN3, and its molecular weight is 153.57 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, this compound is valued for its structural similarity to purine bases like adenine and guanine . It serves as a key scaffold in the design of new pharmaceuticals due to its potential biological activity. The chloro and carboxylic acid functional groups offer points of chemical modification, allowing for the synthesis of derivatives with varied pharmacological properties.

Agriculture

Within the agricultural sector, derivatives of this compound could be explored for their potential use as growth regulators or pesticides . The ability to modify the core structure could lead to the development of compounds that interact with specific biological pathways in plants or pests, providing targeted effects.

Material Science

In material science, the fluorescent properties of pyrazolo[3,4-b]pyridine derivatives make them candidates for use in optical materials . Their photophysical properties can be tuned by modifying the substituents, which could lead to applications in sensors, organic light-emitting diodes (OLEDs), or as molecular probes.

Environmental Science

The compound’s heterocyclic nature may be utilized in environmental science for the detection of pollutants or toxins . Its reactivity and potential for forming colored derivatives upon interaction with specific environmental agents can be harnessed in developing test kits or assays.

Biochemistry

In biochemistry, 6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be used as a building block for synthesizing compounds that can bind to enzymes or receptors . This can help in studying biochemical pathways or in the development of enzyme inhibitors for therapeutic use.

Pharmacology

Pharmacologically, the compound’s core structure is a good candidate for drug development, especially in the creation of small-molecule drugs . Its ability to cross cell membranes and its structural versatility make it a valuable entity for synthesizing potential therapeutic agents.

Wirkmechanismus

Target of Action

Similar compounds in the pyrazolo[3,4-b]pyridine class have been associated with various biological activities .

Mode of Action

It’s known that the pyrazolo[3,4-b]pyridine scaffold is a key structural motif in many biologically active compounds .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways .

Result of Action

Similar compounds have been associated with various biological activities .

Eigenschaften

IUPAC Name |

6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-5-1-3(7(12)13)4-2-9-11-6(4)10-5/h1-2H,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEICUOGPUURNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2)N=C1Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

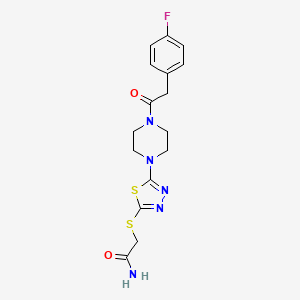

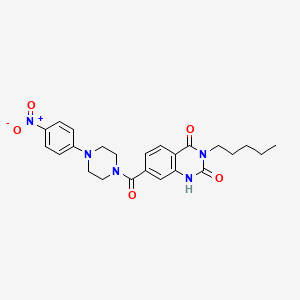

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

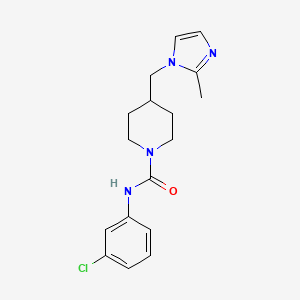

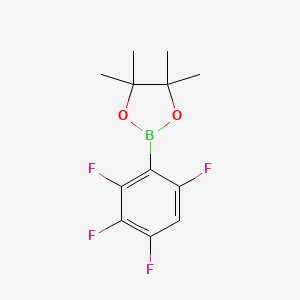

![2-Chloro-N-[2-(2-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B2992416.png)

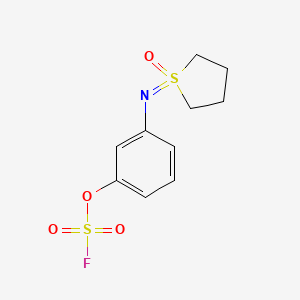

![methyl (2Z)-3-(dimethylamino)-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2992420.png)

![3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2992422.png)

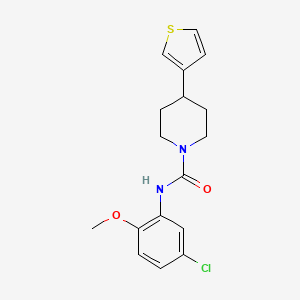

![N-cyclopropyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992423.png)